molecular formula C5H4ClN3O2 B7966504 3-Amino-6-chloro-pyridazine-4-carboxylic acid

3-Amino-6-chloro-pyridazine-4-carboxylic acid

Cat. No.: B7966504
M. Wt: 173.56 g/mol
InChI Key: XXMQZAKGBFGMMX-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with amino, chloro, and carboxylic acid groups. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-pyridazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

3-Amino-6-chloro-pyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-pyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloro-pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-amino-6-chloropyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H2,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMQZAKGBFGMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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